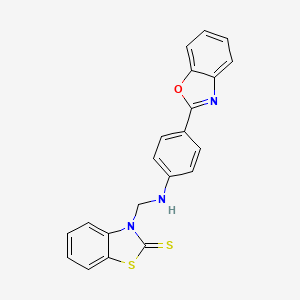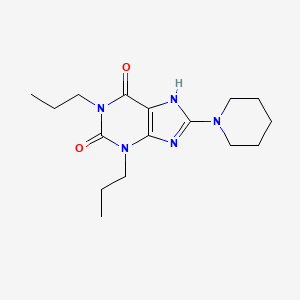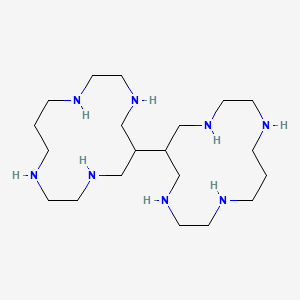
6,6'-Bi-1,4,8,11-tetraazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C20H46N8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane typically involves the reduction of 6,6’-bi-1,4,8,11-tetraazacyclotetradecan-5,7-dione using diborane in bis(2-methoxyethyl) ether . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, followed by purification processes such as recrystallization and chromatography to achieve high purity .
化学反応の分析
Types of Reactions
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper and nickel.
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., CuCl2, NiCl2) and reducing agents like diborane . The reactions are typically carried out in solvents such as bis(2-methoxyethyl) ether under controlled temperature conditions .
Major Products
The major products formed from these reactions are metal complexes, which have distinct spectral and electrochemical properties .
科学的研究の応用
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
作用機序
The mechanism by which 6,6’-Bi-1,4,8,11-tetraazacyclotetradecane exerts its effects involves the formation of stable metal complexes. The compound’s nitrogen atoms coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence various molecular pathways, depending on the metal ion involved .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound that also forms stable metal complexes.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Known for its protonation properties and relevance in polyaza polycarboxylic macrocycles.
Uniqueness
6,6’-Bi-1,4,8,11-tetraazacyclotetradecane is unique due to its ability to form ditopic receptors for homo- and hetero-bimetallic complexes, which is not commonly observed in similar compounds . This property makes it particularly valuable in coordination chemistry and related fields .
特性
CAS番号 |
102632-51-9 |
|---|---|
分子式 |
C20H46N8 |
分子量 |
398.6 g/mol |
IUPAC名 |
6-(1,4,8,11-tetrazacyclotetradec-6-yl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C20H46N8/c1-3-21-7-11-25-15-19(16-26-12-8-22-4-1)20-17-27-13-9-23-5-2-6-24-10-14-28-18-20/h19-28H,1-18H2 |
InChIキー |
KQMSYFWGOQIZPD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCC(CNCCNC1)C2CNCCNCCCNCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)
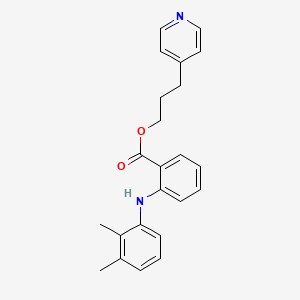

![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
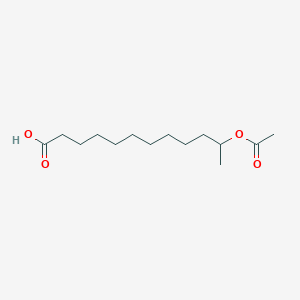
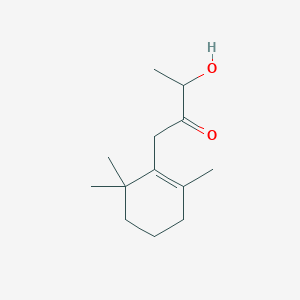
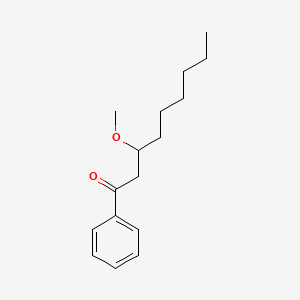
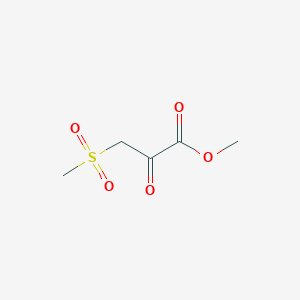
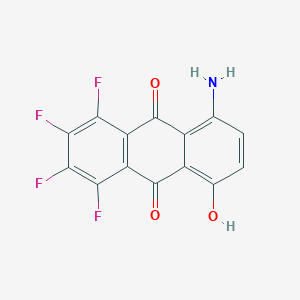
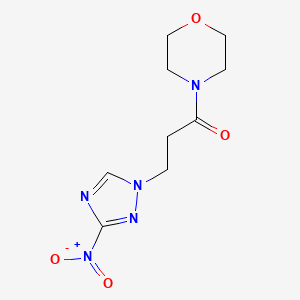
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
